molecular formula C17H10Cl2N2O5 B10888619 N-{[4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}glycine

N-{[4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}glycine

Cat. No.: B10888619
M. Wt: 393.2 g/mol
InChI Key: LMZLFMBFJHPFJO-UHFFFAOYSA-N
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Description

2-{[4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}acetic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields of science. This compound features a benzoylamino group attached to an acetic acid moiety, with a dichloro-substituted isoindoline ring system. Its molecular formula is C17H12Cl2N2O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}acetic acid typically involves multiple steps, starting with the preparation of the isoindoline ring system. One common method involves the reaction of 5,6-dichloro-1,3-dioxoisoindoline with benzoyl chloride under basic conditions to form the benzoyl-substituted intermediate. This intermediate is then reacted with glycine or its derivatives to introduce the acetic acid moiety, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-{[4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichloro-substituted isoindoline ring system can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)benzoic acid: Similar structure but lacks the acetic acid moiety.

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Shares the dichloro-substituted ring system but has different functional groups and applications.

Uniqueness

2-{[4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}acetic acid is unique due to its combination of a benzoylamino group and an acetic acid moiety, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.

Properties

Molecular Formula

C17H10Cl2N2O5

Molecular Weight

393.2 g/mol

IUPAC Name

2-[[4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoyl]amino]acetic acid

InChI

InChI=1S/C17H10Cl2N2O5/c18-12-5-10-11(6-13(12)19)17(26)21(16(10)25)9-3-1-8(2-4-9)15(24)20-7-14(22)23/h1-6H,7H2,(H,20,24)(H,22,23)

InChI Key

LMZLFMBFJHPFJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Origin of Product

United States

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